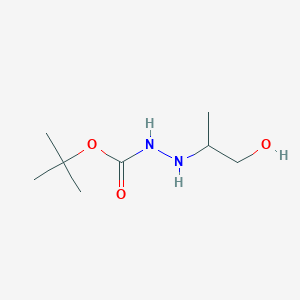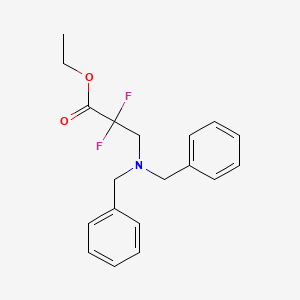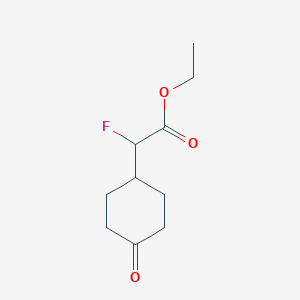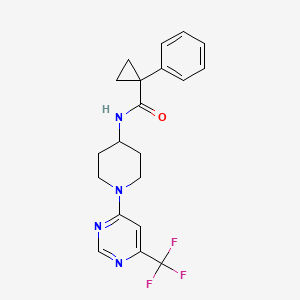
N-(1-methyl-2-oxoindolin-5-yl)cyclohexanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(1-methyl-2-oxoindolin-5-yl)cyclohexanesulfonamide” is a chemical compound likely related to the 2-oxoindoline family . Compounds in this family have been studied for their potential therapeutic and biological characteristics .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds, such as 2-oxoindoline-based acetohydrazides, have been synthesized through various methods . For instance, one method involves the design and synthesis of novel (E)‑N’‑arylidene‑2‑(2‑oxoindolin‑1‑yl)acetohydrazides .Aplicaciones Científicas De Investigación
Anticancer Agent Development
N-(1-methyl-2-oxoindolin-5-yl)cyclohexanesulfonamide has shown promise in the field of oncology as a potential anticancer agent. Research indicates that derivatives of this compound exhibit cytotoxicity against various human cancer cell lines, including colon, prostate, and lung cancers . These compounds can induce apoptosis, a form of programmed cell death essential for stopping the proliferation of cancer cells. The most potent derivatives have been found to be more cytotoxic than existing procaspase-3 activating compounds, suggesting their potential as templates for novel anticancer drugs .
Apoptosis Mechanism Studies
The compound’s ability to induce apoptosis in cancer cells makes it a valuable tool for studying the mechanisms of cell cycle and apoptosis . Understanding these mechanisms is crucial for developing new therapeutic strategies to treat cancer. By analyzing how this compound derivatives affect the cell cycle and apoptosis pathways, researchers can identify new targets for anticancer therapy.
Molecular Docking and Drug Design
Molecular docking studies involving this compound derivatives have been conducted to assess their binding profiles within the active sites of target proteins such as VEGFR-2 . These studies are instrumental in the rational design of new drugs, as they provide insights into the molecular interactions that underpin the compound’s anticancer activity.
Pharmacokinetic and ADME Profiling
The pharmacokinetic properties and ADME (Absorption, Distribution, Metabolism, and Excretion) parameters of this compound derivatives are evaluated to determine their suitability as drug candidates . This includes assessing their bioavailability, half-life, and potential toxicity, which are all critical factors in the drug development process.
Biochemical Pathway Analysis
Research involving this compound contributes to a deeper understanding of biochemical pathways, particularly those related to cell death and survival . By elucidating how the compound interacts with various enzymes and proteins, scientists can uncover new details about these complex biological processes.
Mecanismo De Acción
Target of Action
The primary target of N-(1-methyl-2-oxoindolin-5-yl)cyclohexanesulfonamide is procaspase-3 , a key enzyme regulating apoptosis responses . This compound is part of a series of novel small molecules designed to activate procaspase-3 .
Mode of Action
This compound interacts with its target, procaspase-3, to induce apoptosis, a programmed cell death process . This interaction leads to notable cytotoxicity, particularly in cancer cells .
Biochemical Pathways
The compound affects both the extrinsic and intrinsic pathways of the apoptotic machine . These pathways involve a large group of cysteine proteases enzymes, including caspase-3 . The activation of procaspase-3 by the compound leads to the induction of apoptosis and ultimately causes the death of cancer cells .
Result of Action
The compound shows notable cytotoxicity toward three human cancer cell lines: colon cancer SW620, prostate cancer PC‐3, and lung cancer NCI‐H23 . It induces late cellular apoptosis and accumulates cells in the S phase of the cell cycle . The most potent compound in the series was found to be three- to five-fold more cytotoxic than PAC-1, the first procaspase-3 activating compound, in the three cancer cell lines tested .
Propiedades
IUPAC Name |
N-(1-methyl-2-oxo-3H-indol-5-yl)cyclohexanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-17-14-8-7-12(9-11(14)10-15(17)18)16-21(19,20)13-5-3-2-4-6-13/h7-9,13,16H,2-6,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKWDUJNQNLYPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-({[2-(2-chlorophenoxy)acetohydrazido]carbonyl}amino)propanoate](/img/structure/B2750083.png)
![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2750084.png)


![(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(2-phenylthiazol-4-yl)methanone](/img/structure/B2750089.png)

![2-(3,4-dimethylphenyl)-N-(4-methoxybenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/no-structure.png)

![3-Chloro-2-[3-(2-chlorophenyl)-2H-azirin-2-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2750097.png)
![4-(Azepan-1-yl)-5,6-diphenylfuro[2,3-d]pyrimidine](/img/structure/B2750099.png)
![tert-butyl N-[(6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate](/img/structure/B2750101.png)
![1-Oxaspiro[4.7]dodecan-2-ylmethanol](/img/structure/B2750103.png)
![3-fluoro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide](/img/structure/B2750104.png)